1-(2,6-Dimethylphenyl)-2-phenyl-1H-imidazole
Overview
Description
1-(2,6-Dimethylphenyl)-2-phenyl-1H-imidazole is a useful research compound. Its molecular formula is C17H16N2 and its molecular weight is 248.32 g/mol. The purity is usually 95%.
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Scientific Research Applications
Luminescence Sensing Applications
Two dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks were synthesized and showed potential as fluorescence sensors for benzaldehyde-based derivatives. These complexes exhibit characteristic sharp emission bands and selective sensitivity, making them suitable for sensing chemicals like benzaldehyde and its derivatives (Shi et al., 2015).
Catalysis and Polymerization
Imidazole-4,5-dicarbonitrile compounds were studied as catalysts in the coupling reaction of nucleoside methyl phosphonamidites. These compounds demonstrate structural uniqueness and potential in catalysis due to their intermolecular hydrogen bonding and zigzag chain formation (Bats et al., 2013). Furthermore, small heterocyclic ligands like imidazole have shown to improve the copper-catalyzed oxidative coupling of 2,6-dimethylphenol to poly(2,6-dimethyl-1,4-phenylene ether), an important material in high-performance engineering plastics. The study highlighted the importance of ligand basicity and steric hindrance near the coordinated nitrogen atom in increasing catalytic activity (Gamez et al., 2001).
Antimicrobial Applications
Novel Imidazole compounds were synthesized and tested for their antimicrobial properties. The investigation involved synthesizing a range of imidazole derivatives and testing their effectiveness against Candida albicans, showcasing their potential as antimicrobial agents (Narwal et al., 2012).
Host for Anions and Molecular Interaction
An Imidazole-based Bisphenol , 2-((2-hydroxy-3,5-dimethylphenyl)(imidazol-4-yl)methyl)-4,6-dimethylphenol, was structurally characterized and studied as a versatile host for anions. The study emphasized its structural features and the role of hydrogen bonds and π···π interactions in the crystal packing and molecular interactions (Nath & Baruah, 2012).
Properties
IUPAC Name |
1-(2,6-dimethylphenyl)-2-phenylimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2/c1-13-7-6-8-14(2)16(13)19-12-11-18-17(19)15-9-4-3-5-10-15/h3-12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQQLTJLFCPFKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C=CN=C2C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00728510 | |
Record name | 1-(2,6-Dimethylphenyl)-2-phenyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00728510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914306-48-2 | |
Record name | 1-(2,6-Dimethylphenyl)-2-phenyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00728510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 1-(2,6-Dimethylphenyl)-2-phenyl-1H-imidazole influence its photophysical properties and suitability for OLED applications?
A: this compound acts as a ligand (labeled as 5a in the study) in homoleptic iridium(III) complexes, which are promising phosphorescent materials for OLEDs []. The study focuses on how different substituents on the phenyl rings of these ligands affect the complex's electronic structure and thus its light-emitting properties.
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